![molecular formula C9H9NO3 B2949806 6-nitro-3,4-dihydro-2H-1-benzopyran CAS No. 50386-60-2](/img/structure/B2949806.png)
6-nitro-3,4-dihydro-2H-1-benzopyran
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Overview
Description
“6-nitro-3,4-dihydro-2H-1-benzopyran” is a chemical compound that has been studied for its photochromic properties . It is a derivative of 2H-1-Benzopyran, which is also known as chroman .
Synthesis Analysis
The synthesis of benzopyran derivatives has been efficiently achieved by the reaction of acetophenone and acetic anhydride in the presence of a base . The methodology comprises four main steps: Friedel-Crafts acylation, aldol condensation, methoxylation, reduction, and esterification . A specific synthesis method for a similar compound, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, has been patented .Molecular Structure Analysis
The molecular structure of 2H-1-Benzopyran, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of 2H-1-Benzopyran is 134.1751 .Chemical Reactions Analysis
The chemical reaction of the photoisomerization and thermal reaction of the photochromic spiropyran molecule has been explored . With UV-light injection on the molecule, a clear shift of the threshold voltage was observed, which was due to the change of the SP molecule to merocyanine (MC) .Scientific Research Applications
Antihypertensive Activity
6-nitro-3,4-dihydro-2H-1-benzopyran derivatives have been studied for their potential in treating hypertension. A series of these compounds were synthesized and tested for antihypertensive activity in rats, showing potent blood pressure-lowering effects. These derivatives were found to be more effective than some existing antihypertensive drugs, such as hydralazine and nifedipine (Evans et al., 1983).
Antimicrobial Properties
Another application is in the development of antimicrobial agents. Benzopyranopyrazole derivatives of 6-nitro-3,4-dihydro-2H-1-benzopyran showed moderate activity against gram-positive bacteria and fungi. This research opens up possibilities for these compounds in the field of antimicrobial drug development (Kodukulla et al., 1994).
Photochemical Applications
In photochemistry, these compounds have been studied for their ring-opening reactions. For instance, nitrospiropyrans showed high quantum yields in certain solvents, indicating potential applications in photodynamic therapies and other areas where light-induced chemical reactions are crucial (Görner, 1998).
Potential in Anti-Inflammatory Agents
Compounds derived from 6-nitro-3,4-dihydro-2H-1-benzopyran were also identified as potential potassium channel activators with anti-inflammatory properties. This study explored the influence of various substitutions on the benzopyran core, leading to several compounds with significant biological activity (Bano et al., 2015).
Photochromism Studies
The compound has been used in photochromism studies, providing insights into the kinetics of photoisomerization. This research is relevant for the development of materials that change color in response to light, with applications in sensors and display technologies (Negri & Prypsztejn, 2001).
Mechanism of Action
properties
IUPAC Name |
6-nitro-3,4-dihydro-2H-chromene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEPCXIOIGPEPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)[N+](=O)[O-])OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitrochroman | |
CAS RN |
50386-60-2 |
Source
|
Record name | 6-nitro-3,4-dihydro-2H-1-benzopyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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